tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Atorvastatin impurity Stereochemical differentiation Chiral side-chain

tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, commonly known as Atorvastatin Acetonide t-Butyl Ester Side Chain (4R,6S)-Isomer, is a chiral dioxane derivative with molecular formula C₁₄H₂₃NO₄ and molecular weight 269.34 g/mol. As the cis-configured (4R,6S) stereoisomer of the nitrile side-chain precursor in atorvastatin synthesis, this compound is formally classified as an atorvastatin impurity (identified as Impurity Z, Impurity 19, Impurity 41, Impurity 45, Impurity 47, Impurity 55, or Impurity 61 depending on the pharmacopoeial or manufacturer-specific naming ).

Molecular Formula C14H23NO4
Molecular Weight 269.341
CAS No. 196085-84-4
Cat. No. B570394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
CAS196085-84-4
Synonyms(4R,6S)-6-(Cyanomethyl)-2,2-dimethyl--1,3-dioxane-4-acetic Acid-1,1-dimethylethyl Ester;  (4R-trans)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC14H23NO4
Molecular Weight269.341
Structural Identifiers
SMILESCC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C
InChIInChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11+/m0/s1
InChIKeyDPNRMEJBKMQHMC-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS 196085-84-4) – Procurement-Ready Overview of an Atorvastatin-Specific Chiral Impurity Standard


tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, commonly known as Atorvastatin Acetonide t-Butyl Ester Side Chain (4R,6S)-Isomer, is a chiral dioxane derivative with molecular formula C₁₄H₂₃NO₄ and molecular weight 269.34 g/mol. As the cis-configured (4R,6S) stereoisomer of the nitrile side-chain precursor in atorvastatin synthesis, this compound is formally classified as an atorvastatin impurity (identified as Impurity Z, Impurity 19, Impurity 41, Impurity 45, Impurity 47, Impurity 55, or Impurity 61 depending on the pharmacopoeial or manufacturer-specific naming ). Its primary procurement value lies in its role as a qualified reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions for atorvastatin calcium [1]. The compound is supplied with comprehensive characterization data (HPLC, NMR, MS) and can be traced against USP or EP pharmacopoeial standards based on feasibility .

Why Generic Substitution of tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate Fails: The Stereochemical Criticality of Atorvastatin Impurity Profiling


Substitution of this compound with a generic nitrile or the incorrect stereoisomer is analytically meaningless because impurity quantification relies on identity, stereochemical configuration, and regulatory qualification. The (4R,6S)-cis configuration is distinct from the (4R,6R)-trans isomer (CAS 125971-94-0), which serves as the key intermediate in atorvastatin synthesis, and from the (4S,6S)- and (4S,6R)-isomers (CAS 196085-85-5 and CAS 186508-95-2, respectively) [1]. Each stereoisomer exhibits unique chromatographic retention behavior and spectroscopic signatures; an incorrect isomer assigned as the reference standard invalidates impurity identification, quantification, and regulatory submission [2]. Furthermore, generic nitrile intermediates lack the comprehensive characterization documentation (COA, HPLC, NMR, MS traces) and pharmacopoeial traceability required for ANDA and DMF submissions [3]. The (4R,6S)-isomer is specifically designated as an atorvastatin impurity (Impurity Z/19/41/45/47/55/61) and must be used in its qualified, documented form to ensure analytical accuracy and regulatory compliance .

Quantitative Differentiation Evidence for tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: Head-to-Head and Cross-Study Comparisons


Stereochemical Configuration: (4R,6S)-cis vs. (4R,6R)-trans – Definitive Identity as Atorvastatin Impurity, Not Synthetic Intermediate

The compound possesses the (4R,6S)-cis configuration at the 1,3-dioxane ring, whereas the desired atorvastatin side-chain intermediate is the (4R,6R)-trans isomer (CAS 125971-94-0). This stereochemical distinction is functionally determinative: the (4R,6R)-isomer is hydrogenated to the aminoethyl intermediate used in Paal–Knorr condensation to form atorvastatin [1], while the (4R,6S)-isomer is formally classified as an atorvastatin impurity (designated as Impurity Z, Impurity 19, Impurity 41, Impurity 45, Impurity 47, Impurity 55, or Impurity 61 depending on the pharmacopoeial system) and is not a productive synthetic intermediate .

Atorvastatin impurity Stereochemical differentiation Chiral side-chain

Regulatory Qualification: Comprehensive Characterization Data and Pharmacopoeial Traceability for ANDA Compliance

The (4R,6S)-isomer is supplied with comprehensive characterization data (¹H NMR, ¹³C NMR, HPLC, MS) and a Certificate of Analysis (COA) compliant with regulatory guidelines [1]. Unlike generic research-grade nitriles, this product is positioned as a reference standard with possible traceability to USP or EP pharmacopoeial standards . This contrasts with the (4R,6R)-isomer, which is typically supplied as a synthetic intermediate with limited analytical documentation focused on purity rather than impurity-profiling fitness [2].

ANDA submission Reference standard Regulatory compliance

Purity Specification: 95%+ HPLC Purity with Multi-Technique Batch QC for Impurity Quantification Reliability

Commercial batches of the (4R,6S)-isomer are certified at ≥95% purity by HPLC, with supporting batch-specific characterization reports including ¹H NMR, HPLC, and GC . Vendors such as Bidepharm, CATO, and Kewel supply this compound as an analytical standard specifically for drug impurity profiling, with additional optional characterization including ¹³C NMR, TGA, QNMR, IR, UV, and 2D NMR upon request [1]. This contrasts with generic nitrile intermediates commonly sold at lower purity (often 90% or unspecified) without dedicated batch QC for impurity applications .

Purity standard HPLC quantification QC batch testing

Synthesis Yield: Cis-Racemate Synthesis Achieves 75-80% Key Step Yield vs. 33% in Prior Patented Route

The Tetrahedron Letters (2002) publication by Rádl et al. reports a significantly improved synthesis of the cis-racemate (which includes the (4R,6S)-isomer). In the patented procedure, the epoxide-to-nitrile conversion via KCN/ketalization yielded only 33% of the desired nitrile 7 [1]. The improved route, employing iodolactonization of hepta-1,6-dien-4-ol followed by treatment with KCN in DMSO at 40°C for 125 h, achieved a 75-80% yield of nitrile 7, with an overall yield of at least 61% compared to approximately 23% for the prior patented procedure .

Cis-racemate synthesis Iodolactonization Process improvement

Application-Specific Utility: Mandatory Impurity Reference Standard for Atorvastatin ANDA Method Validation and QC

The (4R,6S)-isomer is explicitly required as a reference standard for atorvastatin-related substances testing in ANDA and DMF submissions [1]. Multiple vendors (SynZeal, CleanChemLab, AquigenBio, CATO) position this compound specifically for analytical method development, method validation (AMV), and quality control (QC) applications for atorvastatin calcium [2]. In contrast, the (4R,6R)-isomer is procured as a synthetic building block for atorvastatin API manufacturing, not as an impurity reference standard [3]. The (4S,6S)- and (4S,6R)-isomers, while also impurities, are less commonly specified in pharmacopoeial monographs, making the (4R,6S)-isomer the more universally required cis-impurity standard [4].

ANDA method validation Impurity profiling Quality control

Key Application Scenarios for tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate in Analytical and Regulatory Workflows


Atorvastatin Calcium ANDA Submission: Impurity Reference Standard for HPLC Method Validation

In ANDA submissions for atorvastatin calcium, regulatory agencies require validated HPLC methods capable of resolving and quantifying all specified impurities, including the cis-configured side-chain nitrile impurity. The (4R,6S)-isomer serves as the certified reference standard for peak identification, system suitability testing (resolution ≥1.5 between adjacent impurity peaks), and linearity/accuracy/precision validation as per ICH Q2(R1) guidelines [1]. Its 95%+ HPLC purity and comprehensive COA documentation (¹H NMR, ¹³C NMR, MS) support the method's limit of quantification (LOQ) and limit of detection (LOD) determination . Without this specific isomer, chromatographic peak assignment is ambiguous due to the co-elution risk of stereoisomers under routine gradient conditions [2].

Atorvastatin API Batch Release QC: Quantification of Stereochemical Impurity in Commercial Production

During commercial production of atorvastatin calcium, the (4R,6S)-isomer is used as the external standard for quantifying the cis-nitrile impurity in API batches. The compound's certified purity (≥95% by HPLC) and batch-specific response factor determination enable accurate calculation of impurity content against the acceptance criterion (typically ≤0.15% for individual specified impurities per European Pharmacopoeia monograph) [1]. The documented identity and purity directly support out-of-specification (OOS) investigations and batch disposition decisions .

In-House Synthesis of Cis-Impurity Standard Using the Improved Tetrahedron Letters 2002 Route

For laboratories requiring multi-gram quantities of the (4R,6S)-cis isomer for internal reference standard use, the improved synthesis route described in Tetrahedron Letters (2002) provides a practical pathway. The route achieves a 75-80% yield in the key KCN/DMSO nitrile formation step, with overall yields of ≥61% – a 2.65-fold improvement over the prior patented procedure (which yielded only 23% overall) [1]. The procedure uses accessible starting materials (hepta-1,6-dien-4-ol) and standard laboratory reagents, enabling cost-effective in-house production of the cis-racemate for subsequent purification to the (4R,6S)-enantiomer .

Stability-Indicating Method Development: Forced Degradation and Impurity Fate Mapping

The (4R,6S)-isomer is employed as a marker in forced degradation studies of atorvastatin API and drug products to evaluate whether the cis-nitrile impurity increases under stress conditions (heat, humidity, acid, base, oxidative, photolytic). Its use as a characterized reference standard enables peak tracking in stability-indicating HPLC methods, supporting shelf-life determination and degradation pathway elucidation required for ICH Q1A(R2) stability testing and ICH Q3B(R2) impurity threshold justification [1].

Quote Request

Request a Quote for tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.